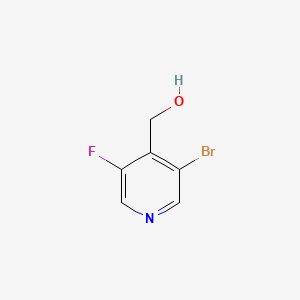

(3-溴-5-氟吡啶-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

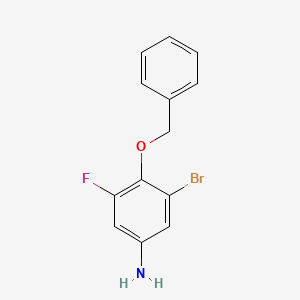

“(3-Bromo-5-fluoropyridin-4-yl)methanol” is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C6H5BrFNO and a molecular weight of 206.01 .

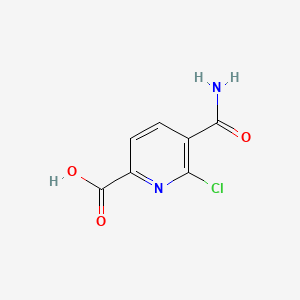

Molecular Structure Analysis

The InChI code for “(3-Bromo-5-fluoropyridin-4-yl)methanol” is 1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(3-Bromo-5-fluoropyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 206.01 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.科学研究应用

合成和分子结构

一个应用领域涉及卤代吡啶衍生物的合成和分子结构分析。例如,对含有二钌(2+)核心的 6-卤代-吡啶-2-醇盐配合物的合成研究证明了卤代吡啶在与金属中心形成配位化合物中的用途。这些配合物因其潜在的催化和电子性质而受到关注 (Schäffler, Müller, & Maas, 2006).

有机合成

在有机合成中,卤代吡啶作为构建复杂分子的关键中间体。例如,BACE1 抑制剂(一种治疗阿尔茨海默病的潜在药物)的高效合成突出了溴-氟苯基化合物在药物化学中的作用 (Zhou, Malamas, & Robichaud, 2009).

材料科学

在材料科学领域,通过红外光谱研究氢键合的 2-氟吡啶-甲醇簇,展示了氟吡啶在理解氢键相互作用(这对于设计具有特定光学和电子性质的材料至关重要)中的重要性 (Nibu, Marui, & Shimada, 2006).

催化

吡啶基化合物的催化应用在 3,5-二取代的 2-氟吡啶的合成中很明显,3,5-二取代的 2-氟吡啶因其在交叉偶联反应中产生生物活性分子的潜在用途而有价值 (Sutherland & Gallagher, 2003).

安全和危害

The safety data sheet (SDS) for “(3-Bromo-5-fluoropyridin-4-yl)methanol” provides information about its potential hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

It is used as a reagent in the synthetic preparation of tetrahydro-benzimidazole derivatives, which are known to modulate tgr5 .

Biochemical Pathways

Given its use in the synthesis of tetrahydro-benzimidazole derivatives, it may indirectly influence the pathways modulated by tgr5, a g-protein-coupled receptor involved in bile acid signaling .

Result of Action

As a synthetic reagent, its primary role is likely in the formation of more complex molecules with biological activity, such as the aforementioned tetrahydro-benzimidazole derivatives .

生化分析

Biochemical Properties

It is known to be involved in the synthesis of tetrahydro-benzimidazole derivatives, which are modulators of TGR5 . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and intestine among other tissues. Modulation of TGR5 can influence bile acid metabolism and energy homeostasis .

Cellular Effects

As a precursor in the synthesis of TGR5 modulators, it may indirectly influence cellular processes regulated by TGR5, including bile acid synthesis, lipid metabolism, and glucose homeostasis .

Molecular Mechanism

As a reagent, it is used in the synthesis of other compounds, such as tetrahydro-benzimidazole derivatives, which are known to modulate TGR5 .

Metabolic Pathways

The metabolic pathways involving (3-Bromo-5-fluoropyridin-4-yl)methanol are not well-characterized. It is known to be a reagent in the synthesis of tetrahydro-benzimidazole derivatives, which modulate TGR5, a key player in bile acid metabolism .

属性

IUPAC Name |

(3-bromo-5-fluoropyridin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLOVNMLDKYAMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。